4-(Prop-2-en-1-yl)piperidine
Overview
Description
4-(Prop-2-en-1-yl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the field of organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science . The compound this compound is characterized by the presence of a prop-2-en-1-yl group attached to the piperidine ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
4-(Prop-2-en-1-yl)piperidine, a derivative of piperidine, has been found to exhibit significant anticancer potential . The primary targets of this compound are cancer cells, specifically those involved in breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions result in changes that inhibit cell migration and help in cell cycle arrest, thereby reducing the survivability of cancer cells .
Biochemical Pathways
The affected biochemical pathways include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The downstream effects of these pathways include the release of ROS, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell migration, cell cycle arrest, and a decrease in the survivability of cancer cells . Additionally, it can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-en-1-yl)piperidine can be achieved through various methods. One common approach involves the reaction of piperidine with prop-2-en-1-yl halides under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in the prop-2-en-1-yl halide, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-2-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, yielding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce saturated piperidine derivatives .
Scientific Research Applications
4-(Prop-2-en-1-yl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the prop-2-en-1-yl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Phenylpiperidine: A derivative with a phenyl group attached to the piperidine ring.
Uniqueness: 4-(Prop-2-en-1-yl)piperidine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-prop-2-enylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h2,8-9H,1,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEJLNYZSZWLBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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